2-Hydroxy-6-methoxyisoquinolin-1(2H)-one
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-hydroxy-6-methoxyisoquinolin-1-one |
InChI |
InChI=1S/C10H9NO3/c1-14-8-2-3-9-7(6-8)4-5-11(13)10(9)12/h2-6,13H,1H3 |
InChI Key |
ALKZSMFEVULDCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of trans-Amide Intermediate
- Reactants : 4-tert-butoxyaniline and trans-β-arylmethyl acrylate (aryl = electron-rich phenyl group, e.g., methoxyphenyl).
- Catalyst : DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN.
- Conditions : Heated in toluene at 60 °C for 1 hour.
- Outcome : Formation of a trans-amide intermediate with high yield (~87%).
Step 2: Cyclization to 6-Hydroxy-2(1H)-quinolinone
- Reagents : Anhydrous aluminum trichloride and tris(pentafluorophenyl)borane [B(C6F5)3].
- Solvent : Xylene or similar high-boiling aromatic solvents.
- Conditions : Reaction mixture heated gradually to 90 °C and stirred for 2 hours.
- Workup : Quenched with ice water, filtered, and recrystallized.
- Yield : Approximately 83% of 6-hydroxy-2(1H)-quinolinone with high purity (>98%).
This approach is energy-efficient, environmentally friendly, and suitable for large-scale production, offering good control over regioselectivity and functional group tolerance.
Cyclization via Curtius Rearrangement and Electrocyclization
Another synthetic route involves the formation of the isoquinolinone ring through a high-temperature Curtius rearrangement of acyl azides followed by electrocyclization:
- Starting Material : Acyl azide derivatives of substituted benzoic acids.
- Process : Thermal rearrangement to isocyanate intermediates, which undergo intramolecular cyclization to form the isoquinolinone ring.
- Challenges : Acyl azides are highly energetic and pose handling risks; reaction requires careful temperature control.
- Advantage : Direct ring formation with late-stage introduction of N-heterocycloalkoxy substituents.
This method is useful for preparing 6-substituted isoquinolinones but may be less practical for large-scale due to safety concerns.
Reaction Conditions and Optimization Parameters
Based on the above methods, key parameters influencing the synthesis include:
| Parameter | Typical Conditions/Values |
|---|---|
| Solvents | Toluene, xylene, anisole, diphenyl ether |
| Catalysts/Reagents | DBU, DBN, anhydrous AlCl3, B(C6F5)3 |
| Temperature | 60–100 °C for cyclization; reflux for rearrangement |
| Reaction Time | 1–2 hours for amide formation; 2+ hours for cyclization |
| Molar Ratios (substrates) | Aniline:acrylate ~1:1–1.3; catalyst:substrate ~0.1–0.3 |
| Purification | Recrystallization from methanol or solvent mixtures |
| Yields | 80–90% for intermediate and final products |
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The two-step method using 4-tert-butoxyaniline and β-arylmethyl acrylate is preferred for industrial production due to its simplicity and safety profile.
- The use of Lewis acids such as aluminum trichloride combined with strong boron Lewis acids facilitates efficient cyclization and hydroxy group formation.
- Reaction parameters such as temperature and molar ratios are critical to maximize yield and purity.
- Alternative methods involving acyl azides provide mechanistic insights but are less favored for large-scale synthesis.
- The methoxy substituent at the 6-position can be introduced via substituted anilines or through alkoxy reagent strategies, depending on the synthetic route chosen.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of dihydroisoquinolinones.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of electrophilic or nucleophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
Key analogues and their distinguishing features are summarized below:
Table 1: Comparative Structural and Physical Properties
Key Structural-Activity Relationships (SAR)
- Position of Substituents : The 2-hydroxy-6-methoxy configuration may optimize hydrogen bonding and steric interactions compared to regioisomers like 5-hydroxy-6-methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
